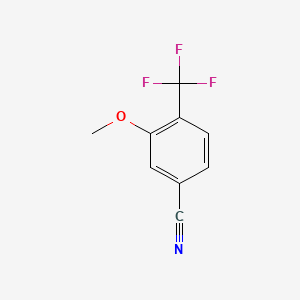

3-Cyano-4-isobutoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

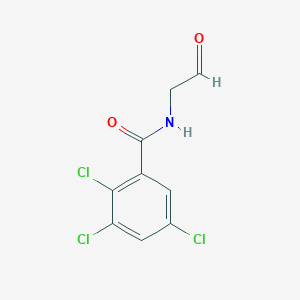

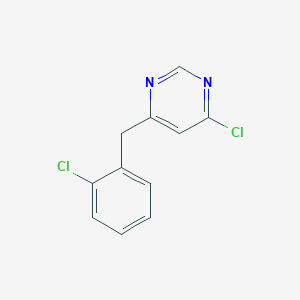

3-Cyano-4-isobutoxybenzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used in various fields due to its importance.

Synthesis Analysis

The synthesis of 3-Cyano-4-isobutoxybenzoic acid can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis

The molecular structure of 3-Cyano-4-isobutoxybenzoic acid is represented by the InChI code1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) . Physical And Chemical Properties Analysis

3-Cyano-4-isobutoxybenzoic acid is a white crystalline powder with a melting point of 118-120°C. It is soluble in organic solvents, such as acetone and methanol, but insoluble in water.Aplicaciones Científicas De Investigación

Nanotechnology

Finally, 3-Cyano-4-isobutoxybenzoic acid might be used in the field of nanotechnology to create molecular building blocks for nanostructures, which could have applications in electronics or drug delivery systems.

Each of these fields presents a unique avenue for the application of 3-Cyano-4-isobutoxybenzoic acid, reflecting the compound’s versatility in scientific research. While the current web search did not provide specific examples of research in these areas, the potential applications are grounded in the chemical properties of the compound .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Cyano-4-isobutoxybenzoic acid is the enzyme xanthine oxidase . This enzyme plays a crucial role in the synthesis of uric acid, a compound that can lead to gout when present in high levels .

Mode of Action

3-Cyano-4-isobutoxybenzoic acid, also known as Febuxostat, is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting this enzyme, Febuxostat reduces the production of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The end product of this pathway is uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the final steps of purine degradation, thereby reducing the production of uric acid .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine and feces, mostly as metabolites .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to manage conditions such as gout, which is characterized by the accumulation of uric acid crystals in joints and other tissues .

Action Environment

The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, warmer water temperatures, strong nitrogen–phosphorus limitation (N:P), low salinity, and higher water transparency can influence the production of cyanobacteria toxin . These factors vary with geographical settings and seasons .

Propiedades

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZYDWVXISOEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629861 |

Source

|

| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-isobutoxybenzoic acid | |

CAS RN |

528607-60-5 |

Source

|

| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)

![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)

![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)